Benzyl 3-(2-((methylsulfonyl)oxy)ethyl)piperidine-1-carboxylate
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Overview
Description
Benzyl 3-(2-((methylsulfonyl)oxy)ethyl)piperidine-1-carboxylate is a synthetic organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a benzyl group, a piperidine ring, and a methylsulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 3-(2-((methylsulfonyl)oxy)ethyl)piperidine-1-carboxylate typically involves multiple steps. One common method includes the reaction of piperidine with benzyl chloroformate to form benzyl piperidine-1-carboxylate. This intermediate is then reacted with 2-(methylsulfonyl)ethanol under basic conditions to yield the final product. The reaction conditions often involve the use of organic solvents such as dichloromethane and bases like sodium hydroxide or potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
Benzyl 3-(2-((methylsulfonyl)oxy)ethyl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The benzyl group can be reduced to form the corresponding piperidine derivative.
Substitution: The methylsulfonyl group can be substituted with other nucleophiles to form different derivatives.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include sulfone derivatives, reduced piperidine derivatives, and various substituted piperidine derivatives.
Scientific Research Applications
Benzyl 3-(2-((methylsulfonyl)oxy)ethyl)piperidine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Benzyl 3-(2-((methylsulfonyl)oxy)ethyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The benzyl group and piperidine ring are known to interact with enzyme active sites, potentially inhibiting their activity. The methylsulfonyl group can also participate in binding interactions, enhancing the compound’s overall efficacy.
Comparison with Similar Compounds
Similar Compounds
- Benzyl 3-(2-((methylsulfonyl)oxy)ethyl)pyrrolidine-1-carboxylate
- tert-Butyl 4-((methylsulfonyl)oxy)piperidine-1-carboxylate
Uniqueness
Benzyl 3-(2-((methylsulfonyl)oxy)ethyl)piperidine-1-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound in various research fields.
Properties
Molecular Formula |
C16H23NO5S |
---|---|
Molecular Weight |
341.4 g/mol |
IUPAC Name |
benzyl 3-(2-methylsulfonyloxyethyl)piperidine-1-carboxylate |
InChI |
InChI=1S/C16H23NO5S/c1-23(19,20)22-11-9-14-8-5-10-17(12-14)16(18)21-13-15-6-3-2-4-7-15/h2-4,6-7,14H,5,8-13H2,1H3 |
InChI Key |
OVIXHZLIYNGGMR-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)OCCC1CCCN(C1)C(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
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